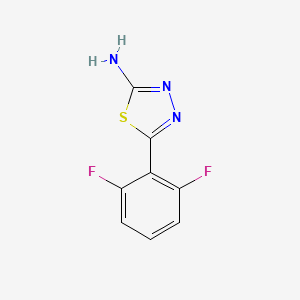

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXTUPRTHLDAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NN=C(S2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with thiocarbonyl compounds in the presence of oxidizing agents. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For example, derivatives have shown cytotoxicity against various cancer cell lines, including glioblastoma .

| Study | Cell Line | IC50 Value |

|---|---|---|

| Study A | LN229 (Glioblastoma) | 15 µM |

| Study B | MCF7 (Breast Cancer) | 20 µM |

- Antimicrobial Properties : Research suggests that thiadiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms enhances this activity due to increased lipophilicity and bioavailability .

Agricultural Applications

The compound has potential uses in agrochemicals:

- Pesticides and Herbicides : Thiadiazole derivatives are being explored for their effectiveness as pesticides. Their ability to disrupt key biological processes in pests makes them candidates for development into new agricultural products.

Case Studies

- Anticancer Studies :

- Antimicrobial Efficacy :

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

- Material Science : The stability and reactivity of this compound make it suitable for developing advanced materials and specialty chemicals.

| Application | Description |

|---|---|

| Polymer Production | Used as a building block in synthesizing polymers with specific properties. |

| Chemical Catalysts | Acts as an intermediate in the production of catalysts for various chemical reactions. |

Wirkmechanismus

The mechanism of action of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Table 1: Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Key Observations:

- Anticonvulsant Activity: The 4-chloro-2-(2-chlorophenoxy)phenyl derivative (ED₅₀ = 20.11 mg/kg in MES test) outperforms many analogs, likely due to enhanced π-π stacking and hydrophobic interactions with neuronal targets .

- However, excessive fluorination (e.g., pentafluoro) may reduce solubility .

- Structural Flexibility : Dihedral angles between the thiadiazole and aryl rings (e.g., 18.2° vs. 30.3° in the pyridyl analog) influence molecular packing and hydrogen-bonding networks, affecting crystallinity and dissolution rates .

Commercial Availability

This compound is commercially available (CymitQuimica, 50 mg = €478), reflecting its utility as a bioactive scaffold . Analogous compounds (e.g., pyridyl or chlorophenyl derivatives) are less commonly marketed, suggesting niche research applications.

Biologische Aktivität

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

- Molecular Formula : CHFNS

- Molecular Weight : 213.21 g/mol

- CAS Number : 299933-69-0

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated in various studies. The following sections summarize its antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

-

Antibacterial Effects :

- Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated MIC (Minimum Inhibitory Concentration) values as low as 31.25 μg/mL against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin .

- The presence of halogen substituents (such as fluorine) appears to enhance antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus.

- Antifungal Activity :

Anticancer Activity

- Cytotoxicity :

- Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have indicated potential efficacy. For example, compounds in this class have demonstrated IC values in the sub-micromolar range against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

- Flow cytometry assays suggest that these compounds induce apoptosis in cancer cells in a dose-dependent manner .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies indicate that:

- The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

- It has been suggested that the thiadiazole ring system plays a crucial role in mediating these effects through interactions with specific biological targets.

Case Studies and Research Findings

Several case studies highlight the potential of thiadiazole derivatives:

Q & A

What established synthetic methodologies are used to prepare 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine, and what challenges arise in scaling these reactions?

Basic Research Question

The compound is typically synthesized via cyclization of 2,6-difluorobenzoyl chloride with thiosemicarbazide under acidic conditions, followed by dehydration using agents like phosphorous oxychloride (POCl₃) . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-oxidation or incomplete ring closure). Scaling up requires optimization of reaction time, temperature, and stoichiometric ratios, often addressed through factorial design experiments (e.g., varying acid catalysts or solvent systems) .

How do structural features of the thiadiazole core and difluorophenyl substituent influence biological activity?

Basic Research Question

The 1,3,4-thiadiazole ring provides a planar, electron-deficient scaffold that enhances binding to biological targets (e.g., enzymes or receptors) via π-π stacking and hydrogen bonding . The 2,6-difluorophenyl group introduces steric bulk and lipophilicity, improving membrane permeability. Fluorine atoms act as hydrogen-bond acceptors, modulating interactions with active sites . Comparative studies with non-fluorinated analogs show reduced activity, emphasizing fluorine’s role in bioactivity .

What advanced computational approaches are used to predict the reactivity and electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level are employed to optimize geometry, predict frontier molecular orbitals (HOMO-LUMO gaps), and simulate vibrational spectra (IR/Raman) . Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, revealing solvent-dependent shifts (e.g., polar solvents stabilize excited states). Discrepancies between experimental and theoretical bond lengths (e.g., C–N in the thiadiazole ring) are resolved by incorporating dispersion corrections or hybrid functionals .

How can researchers resolve contradictions between crystallographic data and spectroscopic observations?

Advanced Research Question

X-ray crystallography reveals a planar thiadiazole ring with dihedral angles of 18.2°–30.3° relative to the difluorophenyl group . Discrepancies in bond lengths (e.g., C–S vs. DFT-predicted values) arise from crystal packing effects (e.g., hydrogen bonding). To reconcile these, pair experimental data with solid-state NMR or temperature-dependent IR spectroscopy to assess dynamic structural changes . For solution-phase studies, compare NMR chemical shifts with DFT-simulated values in implicit solvent models .

What strategies optimize reaction conditions for derivatives using factorial design?

Advanced Research Question

A 2³ factorial design can optimize variables like temperature (80–120°C), catalyst concentration (H₂SO₄ or H₃PO₄), and reaction time (4–8 hrs). Response Surface Methodology (RSM) identifies interactions between factors, while ANOVA evaluates significance. For example, iodine in KI may accelerate cyclization but risk iodination side reactions, necessitating trade-off analysis . High-throughput screening with automated reactors enables rapid parameter space exploration .

How do solvent and substituent effects modulate the compound’s spectroscopic signatures?

Basic Research Question

In polar aprotic solvents (e.g., DMSO), the amine N–H stretching (3300–3400 cm⁻¹) in IR spectra broadens due to hydrogen bonding. Solvent polarity also shifts UV-Vis λmax: acetonitrile induces a hypsochromic shift (~10 nm) compared to ethanol . Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) reduce HOMO-LUMO gaps, red-shifting absorption bands .

What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) suggests the thiadiazole ring occupies hydrophobic pockets in target enzymes (e.g., cyclooxygenase-2), while the difluorophenyl group forms halogen bonds with catalytic residues. Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition, implying allosteric binding . Conflicting IC₅₀ values across studies may stem from assay conditions (e.g., pH or co-solvents), requiring standardization with positive controls .

How can researchers validate synthetic intermediates using hyphenated analytical techniques?

Advanced Research Question

LC-MS/MS with electrospray ionization (ESI) confirms intermediate structures (e.g., hydrazide precursors) and detects impurities at <0.1% levels. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ at m/z 242.0234 for C₈H₅F₂N₃S). For ambiguous peaks, 2D NMR (HSQC, HMBC) assigns connectivity, resolving regioisomeric byproducts .

What role do non-covalent interactions play in the compound’s crystal packing?

Basic Research Question

In the crystal lattice, N–H···N hydrogen bonds between thiadiazole amines and adjacent rings form 2D supramolecular sheets . Weak C–H···F interactions stabilize interlayer spacing. Hirshfeld surface analysis quantifies contributions: H···H (45%), H···F (22%), and H···N (18%) contacts dominate . Thermal analysis (DSC/TGA) reveals melting points (~200°C) correlate with packing density .

How can discrepancies in bioactivity data across cell lines be systematically addressed?

Advanced Research Question

Cell line-specific metabolic profiles (e.g., cytochrome P450 expression) may alter prodrug activation. Use isogenic cell pairs (e.g., wild-type vs. transporter-knockout) to assess efflux pump effects (e.g., P-gp). Dose-response curves with Hill coefficients >1 suggest cooperative binding, while synergism studies (e.g., Chou-Talalay method) evaluate combinatorial effects . Conflicting cytotoxicity data require normalization to proliferation rates (e.g., SRB vs. MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.